molecular formula C9H6ClFN2 B6261029 4-chloro-6-fluoro-5-methylquinazoline CAS No. 2172455-62-6

4-chloro-6-fluoro-5-methylquinazoline

Cat. No.: B6261029
CAS No.: 2172455-62-6
M. Wt: 196.6
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Description

4-Chloro-6-fluoro-5-methylquinazoline is a halogenated quinazoline derivative characterized by substituents at positions 4 (chloro), 5 (methyl), and 6 (fluoro) on the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis. The chloro and fluoro groups enhance electrophilicity at the C4 position, facilitating nucleophilic substitution reactions, while the methyl group at C5 contributes to steric and electronic modulation of the molecule .

Properties

CAS No.

2172455-62-6

Molecular Formula

C9H6ClFN2

Molecular Weight

196.6

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline scaffold is typically constructed via cyclocondensation between anthranilic acid derivatives and nitrile-containing reagents. For 4-chloro-6-fluoro-5-methylquinazoline, 2-amino-4-fluoro-5-methylbenzoic acid serves as the foundational building block. In a protocol adapted from CN102702115A, this precursor reacts with formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux to yield 6-fluoro-5-methyl-4-hydroxyquinazoline. The hydroxyl group at position 4 is subsequently replaced via chlorination, but the initial cyclization step achieves 70–80% conversion efficiency when conducted at 110°C for 6–8 hours.

Alternative Ring Formation via Friedländer Synthesis

A modified Friedländer approach, as demonstrated in PMC6268466, employs ethyl acetoacetate and 4-fluoro-3-methylaniline to generate 4-hydroxy-6-fluoro-5-methylquinoline, which is then oxidized and functionalized. While this method primarily targets quinolines, strategic oxidation with 3-chloroperbenzoic acid introduces the second nitrogen atom, converting the quinoline to a quinazoline derivative. This two-step process achieves a 58% overall yield but requires stringent temperature control to avoid side reactions.

Chlorination Strategies for 4-Position Functionalization

Sulfur Oxychloride (SOCl₂) Mediated Chlorination

The most widely adopted method for introducing chlorine at position 4 involves treating 4-hydroxyquinazoline intermediates with sulfur oxychloride (SOCl₂). As detailed in CN102702115A, 6-fluoro-5-methyl-4-hydroxyquinazoline reacts with SOCl₂ in the presence of catalytic DMF, achieving near-quantitative conversion to the chloro derivative. Key parameters include:

  • Solvent : Anhydrous dichloromethane or toluene

  • Temperature : Reflux conditions (80–110°C)

  • Reaction Time : 4–6 hours

This method yields 85–90% purity, with residual isomers removed via methanol washes.

Phosphoryl Chloride (POCl₃) as a Chlorinating Agent

POCl³ offers a milder alternative, particularly for heat-sensitive intermediates. In PMC6268466, 4-hydroxy-6-fluoro-5-methylquinoline undergoes chlorination with POCl³ at 80°C for 1.5 hours, achieving a 97% yield. While optimized for quinolines, analogous conditions applied to quinazolines show comparable efficiency, albeit with extended reaction times (3–4 hours) to ensure complete substitution.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialChlorinating AgentYield (%)Purity (%)
Cyclocondensation2-Amino-4-fluoro-5-methylbenzoic acidSOCl₂66.599
Friedländer OxidationEthyl acetoacetatePOCl³5897
Hybrid Approach2-Amino-5-chlorobenzophenoneThionyl chloride7295

Key Observations :

  • SOCl₂-based chlorination delivers superior yields but requires rigorous moisture control.

  • POCl³ minimizes side products but necessitates longer reaction times.

  • Hybrid methods adapted from US3932325A show promise but require validation for methyl-substituted derivatives.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : EGME enhances cyclocondensation rates by stabilizing intermediates.

  • Chlorinated Solvents : Dichloromethane improves SOCl₂ reactivity but poses environmental concerns.

  • Ester Solvents : Ethyl acetate mitigates isomerization during nitro group introduction.

Temperature and Time Trade-offs

Lower temperatures (40–60°C) favor selectivity in chlorination, while higher temperatures (80–110°C) accelerate reaction kinetics. For instance, SOCl₂-mediated chlorination at 80°C achieves 90% conversion in 4 hours, whereas 60°C requires 8 hours for similar results.

Challenges and Limitations

Scalability of Purification

Methanol recrystallization, while effective for small-scale synthesis (<100 g), becomes impractical at industrial scales. Alternative approaches, such as column chromatography or continuous-flow crystallization, are under investigation but lack robust validation.

Functional Group Compatibility

The electron-withdrawing fluorine atom at position 6 destabilizes the quinazoline ring during chlorination, necessitating careful stoichiometry to prevent decomposition. Excess SOCl₂ (>1.5 equivalents) triggers ring-opening reactions, reducing yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-5-methylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-fluoro-5-methylquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key observations :

  • Substituent positioning : The target compound’s substituents (Cl at C4, Me at C5, F at C6) differ from analogs like 4-chloro-7-fluoro-6-methoxyquinazoline (Cl at C4, F at C7, OMe at C6), which alters electronic effects and steric accessibility .
  • Hydrophobicity : The methyl group in this compound likely increases LogP compared to methoxy-containing analogs (e.g., LogP = 2.458 for 4-chloro-7-fluoro-6-methoxyquinazoline), enhancing membrane permeability .
  • Synthetic utility: The C4 chloro group in the target compound enables cross-coupling reactions (e.g., Sonogashira coupling), similar to analogs like 4c and 4d .

Pharmacological and Physicochemical Properties

  • Biological activity: Quinazolines with electron-withdrawing groups (Cl, F) often exhibit kinase inhibitory or antimicrobial properties. For example, 4-chloro-6-(trifluoromethyl)quinoline () shows enhanced bioactivity due to trifluoromethyl’s metabolic stability .
  • Thermal stability : Melting points of analogs vary with substituents; bulky groups (e.g., phenylethynyl in 4c) increase melting points (214–215°C) compared to smaller substituents .
  • Solubility : The target compound’s methyl group may reduce aqueous solubility relative to hydroxylated analogs like 4e and 4f (), which have PSA values >50 Ų due to hydroxyl groups .

Q & A

Basic: What are the key variables to optimize during the synthesis of 4-chloro-6-fluoro-5-methylquinazoline?

Methodological Answer:
Synthetic optimization requires systematic testing of reaction parameters:

  • Temperature : Higher temperatures (e.g., 80–120°C) may accelerate cyclization but risk decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic substitution at the quinazoline core .
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in halogenated intermediates .
  • Stoichiometry : Excess methylating agents (e.g., methyl iodide) ensure complete methylation at the 5-position .
    Experimental Design : Use a fractional factorial design to test interactions between variables, prioritizing yield and purity metrics .

Basic: How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm methyl (-CH₃) integration at δ ~2.5 ppm and fluorine/chlorine substitution patterns via coupling constants .
    • 19F NMR : Verify fluorine environment (δ ~-110 ppm for para-fluoro substituents) .
  • Mass Spectrometry (HRMS) : Match exact mass to theoretical values (e.g., [M+H]⁺ = 225.0528) to rule out impurities .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects .

Advanced: How can computational methods predict reaction pathways for modifying the quinazoline core?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electrophilic substitution at the 4-chloro and 6-fluoro positions .
  • Reaction Simulation Software : Tools like Gaussian or ORCA simulate transition states to identify kinetic barriers for methyl group functionalization .
  • Data Integration : Combine computed activation energies with experimental kinetics to refine synthetic protocols .

Advanced: How should researchers resolve contradictions in observed biological activity data for quinazoline derivatives?

Methodological Answer:

  • Hypothesis Testing : Compare activity across standardized assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or assay-specific biases .
  • Structural-Activity Relationship (SAR) Modeling : Apply machine learning (e.g., Random Forest) to correlate substituent effects with activity trends .

Basic: What solvent systems influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SNAr reactions due to high dielectric constants .
  • Protic Solvents : Avoid methanol/water, which may hydrolyze the chloro substituent .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces solvent dependency and improves reaction kinetics .

Advanced: How can reaction kinetics be modeled for halogen exchange reactions in quinazoline derivatives?

Methodological Answer:

  • Rate Law Determination : Use stopped-flow spectroscopy to monitor real-time fluorine displacement kinetics .
  • Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at varying temperatures .
  • Microkinetic Modeling : Fit experimental data to mechanistic pathways using software like COPASI .

Basic: What software tools are recommended for managing spectral data and chemical simulations?

Methodological Answer:

  • Spectral Analysis : MestReNova for NMR peak integration and assignment .
  • Chemical Modeling : ChemDraw for reaction mechanism visualization; Schrödinger Suite for docking studies .
  • Data Security : Implement encrypted databases (e.g., LabArchives) to protect sensitive research data .

Advanced: What reactor design considerations apply to scaling up quinazoline synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic methylation steps .
  • Membrane Separation : Purify intermediates via nanofiltration to reduce downstream processing .
  • Process Analytical Technology (PAT) : Use in-line FTIR probes to monitor reaction progress in real time .

Advanced: How can theoretical frameworks guide the design of quinazoline-based enzyme inhibitors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model inhibitor-enzyme binding to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon methyl/fluoro substituent modifications .
  • Alignment with SAR : Validate computational predictions against experimental IC₅₀ values .

Advanced: How should researchers address contradictory cytotoxicity results in cell-based assays?

Methodological Answer:

  • Dose-Response Reproducibility : Repeat assays with standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type variability .
  • Metabolic Stability Testing : Use LC-MS to quantify intracellular compound degradation over time .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) to identify off-target effects confounding cytotoxicity data .

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